FL3

Catalog No.
S528045
CAS No.
1186012-80-5
M.F
C25H23BrO5
M. Wt
483.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
FL3

CAS Number

1186012-80-5

Product Name

FL3

IUPAC Name

(1R,3S,3aR,8bS)-3a-(4-bromophenyl)-6,8-dimethoxy-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-1,8b-diol

Molecular Formula

C25H23BrO5

Molecular Weight

483.3 g/mol

InChI

InChI=1S/C25H23BrO5/c1-29-18-12-20(30-2)23-21(13-18)31-25(16-8-10-17(26)11-9-16)19(14-22(27)24(23,25)28)15-6-4-3-5-7-15/h3-13,19,22,27-28H,14H2,1-2H3/t19-,22+,24+,25-/m0/s1

InChI Key

ACIXIVSDWSWVDW-MCWSDJLFSA-N

SMILES

O[C@@H]1C[C@@H](C2=CC=CC=C2)[C@]3(C4=CC=C(Br)C=C4)OC5=CC(OC)=CC(OC)=C5[C@@]31O

Solubility

Soluble in DMSO

Synonyms

FL3

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C3(C(CC(C3(O2)C4=CC=C(C=C4)Br)C5=CC=CC=C5)O)O

Isomeric SMILES

COC1=CC2=C(C(=C1)OC)[C@@]3([C@@H](C[C@H]([C@@]3(O2)C4=CC=C(C=C4)Br)C5=CC=CC=C5)O)O

Description

The exact mass of the compound FL3 is 482.07 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

FL3 is a synthetic derivative of flavaglines, a class of compounds derived from natural products, specifically from the Aglaia species. It is particularly noted for its potent cytotoxic effects against various cancer cell lines while sparing normal cells. FL3 targets specific proteins within cells, notably prohibitin 1 and prohibitin 2, which are involved in cellular signaling and mitochondrial function. This compound has been shown to exhibit anti-inflammatory and cytoprotective properties, making it a promising candidate for therapeutic applications in oncology and other fields .

FL3 primarily functions as an inhibitor of the translation initiation factor eIF4A, disrupting protein synthesis in cancer cells. The compound binds to eIF4A, promoting the formation of stable complexes that hinder the assembly of new eIF4F complexes necessary for translation initiation. This action leads to reduced protein synthesis, particularly affecting mRNAs with complex secondary structures . Additionally, FL3 has been shown to induce phosphorylation of STAT3 through its interaction with prohibitins, thereby influencing various downstream signaling pathways related to cell survival and apoptosis .

FL3 exhibits significant biological activities, particularly in cancer treatment. It has demonstrated selective cytotoxicity against cancer cells while preserving normal human cells from damage. This selectivity is attributed to its mechanism of action, which includes the induction of apoptosis in cancer cells via mitochondrial pathways. Moreover, FL3 has been shown to inhibit Wnt/β-catenin signaling in colorectal cancer models, providing a novel approach to combat Wnt-driven cancers without causing intestinal toxicity . Its ability to protect cardiomyocytes from doxorubicin-induced toxicity further underscores its potential therapeutic benefits .

The synthesis of FL3 involves chemical modifications of natural flavaglines, particularly rocaglaol. The synthetic pathway typically includes bromination and other functional group modifications to enhance its pharmacological properties while reducing adverse effects associated with its parent compounds. The precise synthetic route can vary, but it generally aims to optimize yield and purity while ensuring that the active sites necessary for biological activity remain intact .

FL3 has several potential applications in medicine:

  • Cancer Therapy: Due to its selective cytotoxicity against cancer cells and ability to inhibit critical signaling pathways involved in tumorigenesis.
  • Cardioprotection: It protects heart cells from damage caused by chemotherapeutic agents like doxorubicin.
  • Anti-inflammatory Treatment: FL3 shows promise in treating inflammatory conditions due to its cytoprotective properties in epithelial cells .

Interaction studies have revealed that FL3 binds effectively to prohibitins (PHB1 and PHB2), promoting their translocation to mitochondria and enhancing their protective roles against apoptosis in cardiomyocytes. This interaction is crucial for activating STAT3 phosphorylation, which is essential for mediating cardioprotection and potentially other cellular responses . Studies also indicate that FL3's effects on eIF4A can lead to altered mRNA translation dynamics, affecting various cellular processes related to growth and survival .

FL3 belongs to a broader class of flavaglines known for their anticancer properties. Here are some similar compounds along with a comparison highlighting FL3's uniqueness:

CompoundSourceMechanism of ActionUnique Features
RocaglaolNatural productInhibits eIF4AParent compound; less selective than FL3
Flavagline ANatural productTargets eIF4A and PHBsBroader spectrum but higher toxicity
Flavagline BSyntheticSimilar mechanism as FL3Less potent than FL3
SilvestrolNatural productInhibits translation via eIF4AMore cytotoxic; affects normal cells more

FL3 stands out due to its enhanced selectivity for cancer cells over normal cells and its dual mechanism involving both translational inhibition and modulation of mitochondrial signaling pathways through prohibitin interaction . This unique profile makes it a valuable candidate for further research and potential clinical applications in oncology.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

482.07289 g/mol

Monoisotopic Mass

482.07289 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FTL3D4LRE3

Wikipedia

FL3_(flavagline)

Dates

Modify: 2023-07-15
1: El Behery R, Laurini JA, Weisenburger DD, Smith LM, Dave BJ, Yuan J, Fu K, Chan WC, Nathwani BN, Bierman PJ, Bociek RG, Vose JM, Armitage JO, Greiner TC, Aoun P. Follicular large cleaved cell (centrocytic) lymphoma: An unrecognized variant of follicular lymphoma. Hum Pathol. 2017 Nov 20. pii: S0046-8177(17)30408-2. doi: 10.1016/j.humpath.2017.11.002. [Epub ahead of print] PubMed PMID: 29170017.
2: Li Q, Wang J, Ye J, Zheng X, Xiang X, Li C, Fu M, Wang Q, Zhang Z, Wu Y. The Maize Imprinted Gene Floury3 Encodes a PLATZ Protein Required for tRNA and 5S rRNA Transcription through Interaction with RNA Polymerase III. Plant Cell. 2017 Oct;29(10):2661-2675. doi: 10.1105/tpc.17.00576. Epub 2017 Sep 5. PubMed PMID: 28874509.
3: Yuan J, Greiner TC, Fu K, Smith LM, Aoun P, Chan WC, Bierman PJ, Bociek RG, Vose JM, Armitage JO, Weisenburger DD. Rituximab Improves the Outcome of Patients With Grade 3 Follicular Lymphoma Receiving Anthracycline-Based Therapy. Clin Lymphoma Myeloma Leuk. 2017 Aug;17(8):488-497.e2. doi: 10.1016/j.clml.2017.06.006. Epub 2017 Jun 16. PubMed PMID: 28842137.
4: Mustafa Ali M, Rybicki L, Nomani L, Rouphail B, Dean RM, Hill BT, Jagadeesh D, Pohlman B, Hsi ED, Smith MR. Grade 3 Follicular Lymphoma: Outcomes in the Rituximab Era. Clin Lymphoma Myeloma Leuk. 2017 Dec;17(12):797-803. doi: 10.1016/j.clml.2017.07.002. Epub 2017 Jul 13. PubMed PMID: 28789937.
5: Chen J, Wei D, Pohnert G. Rapid Estimation of Astaxanthin and the Carotenoid-to-Chlorophyll Ratio in the Green Microalga Chromochloris zofingiensis Using Flow Cytometry. Mar Drugs. 2017 Jul 19;15(7). pii: E231. doi: 10.3390/md15070231. PubMed PMID: 28753934; PubMed Central PMCID: PMC5532673.
6: Goodwin TJ, Huang L. Investigation of phosphorylated adjuvants co-encapsulated with a model cancer peptide antigen for the treatment of colorectal cancer and liver metastasis. Vaccine. 2017 May 2;35(19):2550-2557. doi: 10.1016/j.vaccine.2017.03.067. Epub 2017 Apr 3. PubMed PMID: 28385609; PubMed Central PMCID: PMC5448460.
7: Emhemmed F, Ali Azouaou S, Zhao Q, Appert-Collin A, Bennasroune A, Schini-Kerth VB, Muller CD, Désaubry L, Fuhrmann G. Pro-differentiating effects of a synthetic flavagline on human teratocarcinomal cancer stem-like cells. Cell Biol Toxicol. 2017 Jun;33(3):295-306. doi: 10.1007/s10565-016-9375-4. Epub 2016 Dec 15. PubMed PMID: 27981389.
8: Goodwin TJ, Zhou Y, Musetti SN, Liu R, Huang L. Local and transient gene expression primes the liver to resist cancer metastasis. Sci Transl Med. 2016 Nov 9;8(364):364ra153. PubMed PMID: 27831902; PubMed Central PMCID: PMC5512420.
9: Poongavanam V, Kongsted J. Binding affinity models for Falcipain inhibition based on the Linear Interaction Energy method. J Mol Graph Model. 2016 Nov;70:236-245. doi: 10.1016/j.jmgm.2016.06.008. Epub 2016 Jun 26. PubMed PMID: 27770746.
10: Wei QZ, Fu WY, Wang YZ, Qin XD, Wang J, Li J, Lou QF, Chen JF. Rapid identification of fruit length loci in cucumber (Cucumis sativus L.) using next-generation sequencing (NGS)-based QTL analysis. Sci Rep. 2016 Jun 7;6:27496. doi: 10.1038/srep27496. PubMed PMID: 27271557; PubMed Central PMCID: PMC4895147.
11: Koch K, Hoster E, Ziepert M, Unterhalt M, Ott G, Rosenwald A, Hansmann ML, Bernd W, Stein H, Pöschel V, Dreyling M, Trümper L, Löffler M, Schmitz N, Hiddemann W, Pfreundschuh M, Klapper W. Clinical, pathological and genetic features of follicular lymphoma grade 3A: a joint analysis of the German low-grade and high-grade lymphoma study groups GLSG and DSHNHL. Ann Oncol. 2016 Jul;27(7):1323-9. doi: 10.1093/annonc/mdw185. Epub 2016 Apr 26. PubMed PMID: 27117536.
12: Liu X, Lu YF, Guan X, Zhao M, Wang J, Li F. Characterizing novel metabolic pathways of melatonin receptor agonist agomelatine using metabolomic approaches. Biochem Pharmacol. 2016 Jun 1;109:70-82. doi: 10.1016/j.bcp.2016.03.020. Epub 2016 Mar 25. PubMed PMID: 27021842.
13: Zhang F, Luo D, Luo X, Chen Y, Xu J, Chen J, Zhuang H, Liu Y. [Expression and significance of HGAL and LMO2 in follicular lymphoma]. Zhonghua Bing Li Xue Za Zhi. 2016 Feb;45(2):83-5. doi: 10.3760/cma.j.issn.0529-5807.2016.02.003. Chinese. PubMed PMID: 26879427.
14: Whitehead B, Wu L, Hvam ML, Aslan H, Dong M, Dyrskjøt L, Ostenfeld MS, Moghimi SM, Howard KA. Tumour exosomes display differential mechanical and complement activation properties dependent on malignant state: implications in endothelial leakiness. J Extracell Vesicles. 2015 Dec 28;4:29685. doi: 10.3402/jev.v4.29685. eCollection 2015. PubMed PMID: 26714455; PubMed Central PMCID: PMC4695623.
15: Tsai PJ, Huang WC, Hsieh MC, Sung PJ, Kuo YH, Wu WH. Flavones Isolated from Scutellariae radix Suppress Propionibacterium Acnes-Induced Cytokine Production In Vitro and In Vivo. Molecules. 2015 Dec 24;21(1):E15. doi: 10.3390/molecules21010015. PubMed PMID: 26712724.
16: Qureshi R, Yildirim O, Gasser A, Basmadjian C, Zhao Q, Wilmet JP, Désaubry L, Nebigil CG. FL3, a Synthetic Flavagline and Ligand of Prohibitins, Protects Cardiomyocytes via STAT3 from Doxorubicin Toxicity. PLoS One. 2015 Nov 4;10(11):e0141826. doi: 10.1371/journal.pone.0141826. eCollection 2015. PubMed PMID: 26536361; PubMed Central PMCID: PMC4633129.
17: Han J, Zhao Q, Basmadjian C, Désaubry L, Theiss AL. Flavaglines Ameliorate Experimental Colitis and Protect Against Intestinal Epithelial Cell Apoptosis and Mitochondrial Dysfunction. Inflamm Bowel Dis. 2016 Jan;22(1):55-67. doi: 10.1097/MIB.0000000000000592. PubMed PMID: 26398710; PubMed Central PMCID: PMC5600465.
18: Alloue-Boraud WA, N'Guessan KF, Djeni NT, Hiligsmann S, Djè KM, Delvigne F. Fermentation profile of Saccharomyces cerevisiae and Candida tropicalis as starter cultures on barley malt medium. J Food Sci Technol. 2015 Aug;52(8):5236-42. doi: 10.1007/s13197-014-1526-0. Epub 2014 Aug 31. PubMed PMID: 26243947; PubMed Central PMCID: PMC4519451.
19: Liu X, Lu Y, Guan X, Dong B, Chavan H, Wang J, Zhang Y, Krishnamurthy P, Li F. Metabolomics reveals the formation of aldehydes and iminium in gefitinib metabolism. Biochem Pharmacol. 2015 Sep 1;97(1):111-21. doi: 10.1016/j.bcp.2015.07.010. Epub 2015 Jul 23. PubMed PMID: 26212543.
20: Keeney M, Halley JG, Rhoads DD, Ansari MQ, Kussick SJ, Karlon WJ, Mehta KU, Dorfman DM, Linden MA. Marked Variability in Reported Minimal Residual Disease Lower Level of Detection of 4 Hematolymphoid Neoplasms: A Survey of Participants in the College of American Pathologists Flow Cytometry Proficiency Testing Program. Arch Pathol Lab Med. 2015 Oct;139(10):1276-80. doi: 10.5858/arpa.2014-0543-CP. Epub 2015 Feb 19. PubMed PMID: 25695342.

Explore Compound Types